molecular formula C21H21BrN2O B14951819 6-bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide

6-bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide

Cat. No.: B14951819
M. Wt: 397.3 g/mol
InChI Key: ABNNIQDXPOPBSU-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid: This compound is structurally similar but lacks the N-propyl group.

    6-Bromo-2-(4-ethylphenyl)-N-(2-methoxyethyl)-4-quinolinecarboxamide: This compound has a different substituent on the nitrogen atom.

Uniqueness

6-Bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties. Its N-propyl group, for example, may enhance its ability to interact with certain molecular targets compared to similar compounds .

Properties

Molecular Formula

C21H21BrN2O

Molecular Weight

397.3 g/mol

IUPAC Name

6-bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide

InChI

InChI=1S/C21H21BrN2O/c1-3-11-23-21(25)18-13-20(15-7-5-14(4-2)6-8-15)24-19-10-9-16(22)12-17(18)19/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,25)

InChI Key

ABNNIQDXPOPBSU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)CC

Origin of Product

United States

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